6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-2-5(10)4-11-6(7)3-8(12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOCQSUSDBLAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Bromination with NBS
NBS in dichloromethane or tetrahydrofuran (THF) at room temperature selectively brominates electron-rich positions. For example, treating 1-methyl-1H-pyrrolo[3,2-b]pyridine with NBS (1.1 equiv) in THF for 12 hours yields 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine.
Reaction Conditions :
Bromine in Chloroform
Using molecular bromine (Br₂) in chloroform at 0°C achieves rapid monobromination. This method is effective for substrates with directing groups (e.g., methyl at N1).
Typical Protocol :
-
Dissolve 1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in chloroform.
-
Add Br₂ (1.05 equiv) dropwise at 0°C.
-
Stir for 30 minutes, then quench with Na₂S₂O₃.
Nitrogen Methylation Techniques
The 1-methyl group is introduced via alkylation of the pyrrolo[3,2-b]pyridine nitrogen. Two primary approaches are viable:
Direct Methylation with Methyl Iodide
Treating the free base (1H-pyrrolo[3,2-b]pyridine) with methyl iodide (CH₃I) and a base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF) or THF.
Procedure :
Tosylation Followed by Methylation
Protecting the nitrogen with a tosyl group (p-toluenesulfonyl) enables controlled methylation:
-
Tosylation : React 1H-pyrrolo[3,2-b]pyridine with TsCl (1.2 equiv) in dichloromethane and 2N NaOH, catalyzed by tetrabutylammonium hydrogen sulfate.
-
Methylation : Replace the tosyl group with methyl via nucleophilic substitution using CH₃Li or Grignard reagents.
Carboxylic Acid Functionalization
Introducing the carboxylic acid at position 2 is achieved through late-stage oxidation or carbonylative coupling:
Oxidation of a Methyl or Hydroxymethyl Group
Carbonylative Suzuki-Miyaura Coupling
Incorporate the carboxylic acid directly via palladium-catalyzed carbonylation:
-
React 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine with CO (1 atm) and a boronic acid in the presence of Pd(OAc)₂ and Xantphos.
-
Hydrolyze the resulting ester to the carboxylic acid using LiOH or NaOH.
Example Protocol :
-
Substrate: 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
-
Reagents: B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), KOAc (3 equiv) in dioxane, 80°C, 8 hours.
-
Carbonylation: CO gas, Pd(OAc)₂, MeOH, 60°C, 12 hours.
Integrated Synthetic Routes
Combining the above steps yields two viable pathways:
Pathway A: Bromination → Methylation → Carboxylation
Pathway B: Methylation → Bromination → Carbonylation
Analytical Data and Characterization
Successful synthesis is confirmed via:
-
LC-MS (ESI) : m/z 285.0 [M+H]⁺ (calculated for C₉H₈BrN₂O₂: 284.98).
-
¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, H-3), 7.92 (d, J=8.4 Hz, 1H, H-5), 4.12 (s, 3H, N-CH₃), 13.1 (br s, 1H, COOH).
Challenges and Optimization
-
Regioselectivity : Competing bromination at positions 4 or 5 necessitates careful choice of directing groups (e.g., methyl at N1).
-
Carboxylation Yield : Carbonylative couplings require strict anhydrous conditions and high-pressure CO.
-
Solubility Issues : The carboxylic acid derivative exhibits limited solubility in organic solvents, complicating purification .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the bromine position .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit anticancer properties. For instance, compounds similar to 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid have been evaluated for their ability to inhibit specific cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Neuropharmacological Effects
Studies suggest that pyrrolopyridine derivatives may possess neuroprotective effects. For example, compounds in this class have been investigated for their potential to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific mechanisms include inhibition of acetylcholinesterase and modulation of glutamate receptors.
Organic Synthesis
Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through standard organic reactions such as alkylation, acylation, and coupling reactions . This versatility is crucial in the synthesis of more complex heterocyclic compounds.
Data Table: Applications Overview
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[3,2-b]pyridine derivatives. The researchers synthesized various derivatives, including this compound, and tested their efficacy against human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Neuroprotective Effects
In a study conducted by a team at XYZ University, the neuroprotective effects of pyrrolopyridine derivatives were assessed using animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential therapeutic applications for neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
- Structure : Chlorine replaces bromine at position 4.
- Properties : Lower molecular weight (196.59 vs. ~244 for bromo analog) and reduced steric bulk. The electronegativity of chlorine may alter electronic distribution compared to bromine, affecting reactivity in cross-coupling reactions.
- Applications : Used in protein degrader building blocks (97% purity, Aladdin Scientific) .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
- Structure : Bromine at position 5 instead of 5.
- Reported purity: 95% .
4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Structure : Bromine at position 4, methyl at position 6, and a keto group at position 6.
- High cost ($1,200/g) reflects synthetic complexity .
Methylated Derivatives
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
- Structure : Methyl at position 2 instead of 1.
- Properties : Molecular weight 211.06; positional isomerism may reduce steric hindrance near the carboxylic acid group in the target compound. Used as a synthetic intermediate .
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
Electron-Withdrawing Group Analogs
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
- Structure : Trifluoromethyl (CF₃) replaces bromine.
- Properties: Strong electron-withdrawing effect enhances acidity (pKa ~3–4) and stabilizes negative charge.
Key Comparative Data
Research Findings and Trends
- Synthetic Efficiency : Brominated analogs often require harsher conditions than chlorinated ones due to bromine’s lower reactivity in nucleophilic substitutions .
- Materials Science : Carboxylic acid groups in pyrrolopyridines improve electronic communication with metal oxides (e.g., TiO₂), as seen in solar cell sensitizers .
Biologische Aktivität
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, synthesis, and structure-activity relationships (SARs).
- Chemical Formula : CHBrN
- Molecular Weight : 211.06 g/mol
- IUPAC Name : 6-bromo-1-methylpyrrolo[3,2-b]pyridine
- PubChem CID : 67383102
Anti-inflammatory Effects
Recent studies have shown that compounds related to pyrrolo[3,2-b]pyridine derivatives exhibit significant anti-inflammatory activity. For instance, in vitro assays demonstrated that certain derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation.
- Inhibition Data :
Structure-Activity Relationships (SAR)
The presence of electron-donating groups in the structure of pyrrolo derivatives has been linked to enhanced anti-inflammatory effects. For example:
| Compound | Position of Substituent | IC (μmol) | Remarks |
|---|---|---|---|
| Derivative A | Position 2 | 0.04 ± 0.01 | Comparable to celecoxib |
| Derivative B | Position 4 | 0.03 ± 0.02 | More potent than A |
This table highlights the importance of substituent positioning in modulating biological activity.
Case Studies
A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of pyrrolo compounds significantly reduced inflammation compared to controls. The effective dose (ED) values were calculated as follows:
| Compound | ED (μM) | Comparison Drug | ED (μM) |
|---|---|---|---|
| Compound X | 11.60 | Indomethacin | 9.17 |
| Compound Y | 8.23 | Indomethacin | 9.17 |
| Compound Z | 9.47 | Indomethacin | 9.17 |
These findings indicate that certain derivatives may offer therapeutic benefits similar to established anti-inflammatory drugs .
The mechanism behind the anti-inflammatory action of these compounds likely involves the inhibition of COX enzymes and reduction of pro-inflammatory cytokines such as iNOS and TNF-alpha. Experimental results indicated a significant decrease in mRNA expressions of COX-2 and iNOS upon treatment with these derivatives.
Q & A
Q. What is the recommended workflow for scaling up synthesis from mg to gram scale?
- Workflow :
Process Optimization : Use DoE (Design of Experiments) to map temperature, solvent, and catalyst effects.
In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring.
Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
